N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 7 and a sulfanyl-linked acetamide side chain at position 2. This compound belongs to a class of triazole and imidazole derivatives widely explored for their bioactivity, particularly in antimicrobial, anti-inflammatory, and enzyme-targeting applications .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O3S/c1-30-18-8-3-15(13-19(18)31-2)9-10-24-20(29)14-32-22-26-25-21-27(11-12-28(21)22)17-6-4-16(23)5-7-17/h3-8,13H,9-12,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNJVKDCSDDWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the imidazo[2,1-c][1,2,4]triazole core, the introduction of the fluorophenyl group, and the attachment of the dimethoxyphenyl group. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets:
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole and triazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Antimicrobial Properties: The compound's potential as an antimicrobial agent is being explored due to the presence of the imidazole moiety which is known for its broad-spectrum activity against bacteria and fungi .
Research has focused on the biological mechanisms through which this compound may exert its effects:
- Enzyme Inhibition: The imidazole ring may interact with specific enzymes or receptors in the body. Studies have shown that similar compounds can inhibit enzymes involved in cancer progression and inflammation .
- Signal Transduction Modulation: The compound could modulate signaling pathways related to cell growth and survival. This is particularly relevant in the context of cancer therapy where targeting these pathways can enhance treatment efficacy .
Material Science
The unique chemical properties of this compound make it a candidate for use in developing new materials:
- Polymer Chemistry: Its functional groups can be utilized to synthesize novel polymers with tailored properties for applications in coatings and composites .
Case Study 1: Anticancer Potential
A study evaluating the anticancer effects of imidazole derivatives found that compounds similar to this compound displayed significant growth inhibition in various cancer cell lines (e.g., SNB-19 and OVCAR-8). The mechanism was primarily through apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of related compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfur-containing moiety in enhancing antimicrobial activity .
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituents like 4-fluorophenyl and 3,4-dimethoxyphenethyl may improve lipophilicity and target selectivity compared to chlorophenyl or pyridyl analogs .
Analytical and Computational Comparisons
Analytical Techniques
- Mass Spectrometry (MS/MS) : Molecular networking and dereplication strategies classify analogs based on fragmentation patterns (cosine scores >0.8 indicate high similarity) .
- NMR Spectroscopy : Substituent-driven shifts in ¹H/¹³C spectra (e.g., 3,4-dimethoxyphenyl signals at δ 3.8–4.0 ppm for methoxy groups) .
Computational Similarity Metrics
- Tanimoto Index : Used to quantify structural overlap. For example, the target compound and ’s analog may share a Tanimoto score >0.7 due to common acetamide-triazole motifs .
- Bioactivity Clustering : Compounds with similar structures (e.g., fluorophenyl vs. chlorophenyl) cluster in bioactivity profiles, suggesting overlapping target interactions .
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound is unavailable, insights from analogs include:
- Antimicrobial Activity : Chlorophenyl and trifluoromethyl analogs exhibit moderate activity against Gram-positive bacteria .
- Anti-inflammatory Effects : Acetamide derivatives with methoxyphenyl groups show anti-exudative activity comparable to diclofenac (10 mg/kg dose) .
- Enzyme Inhibition : Fluorophenyl-substituted triazoles demonstrate pLDH assay activity, suggesting lactate dehydrogenase targeting .
Biological Activity
Molecular Formula and Structure
- Molecular Formula : C23H24FN3O4S
- Molecular Weight : 425.5 g/mol
The compound consists of a dimethoxyphenyl group attached to an ethyl chain, linked to an acetyl group. The presence of a triazole ring and a fluorophenyl moiety suggests potential interactions with various biological targets.
The biological activity of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is hypothesized to involve modulation of neurotransmitter systems and interaction with specific receptors. The imidazole and triazole rings may facilitate binding to various enzyme systems or receptors involved in neurological pathways.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures can influence serotonin and norepinephrine levels in the brain.
- Anti-inflammatory Properties : The sulfanyl group is known to enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Some imidazole derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
Case Studies and Research Findings
- Antidepressant Studies : A study conducted on similar compounds demonstrated significant reductions in depressive-like behavior in rodent models when administered at specific dosages. The mechanism was attributed to increased synaptic availability of serotonin and norepinephrine.
- Anti-inflammatory Research : In vitro studies have shown that compounds with sulfanyl groups can reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures.
- Cancer Cell Line Studies : Testing on breast cancer cell lines revealed that the compound could inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
